

# BIIE-0246: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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## Compound of Interest

Compound Name: BIIE-0246

Cat. No.: B1667056

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**Abstract:** This document provides a comprehensive technical overview of **BIIE-0246**, a cornerstone pharmacological tool used in neuropeptide Y (NPY) research. **BIIE-0246** was one of the first potent, selective, non-peptide antagonists developed for the NPY Y2 receptor.[1][2] Its introduction has been pivotal for elucidating the physiological and pathophysiological roles of the Y2 receptor subtype in both central and peripheral systems.[3] This guide details its mechanism of action, binding affinities, and functional effects, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development applications.

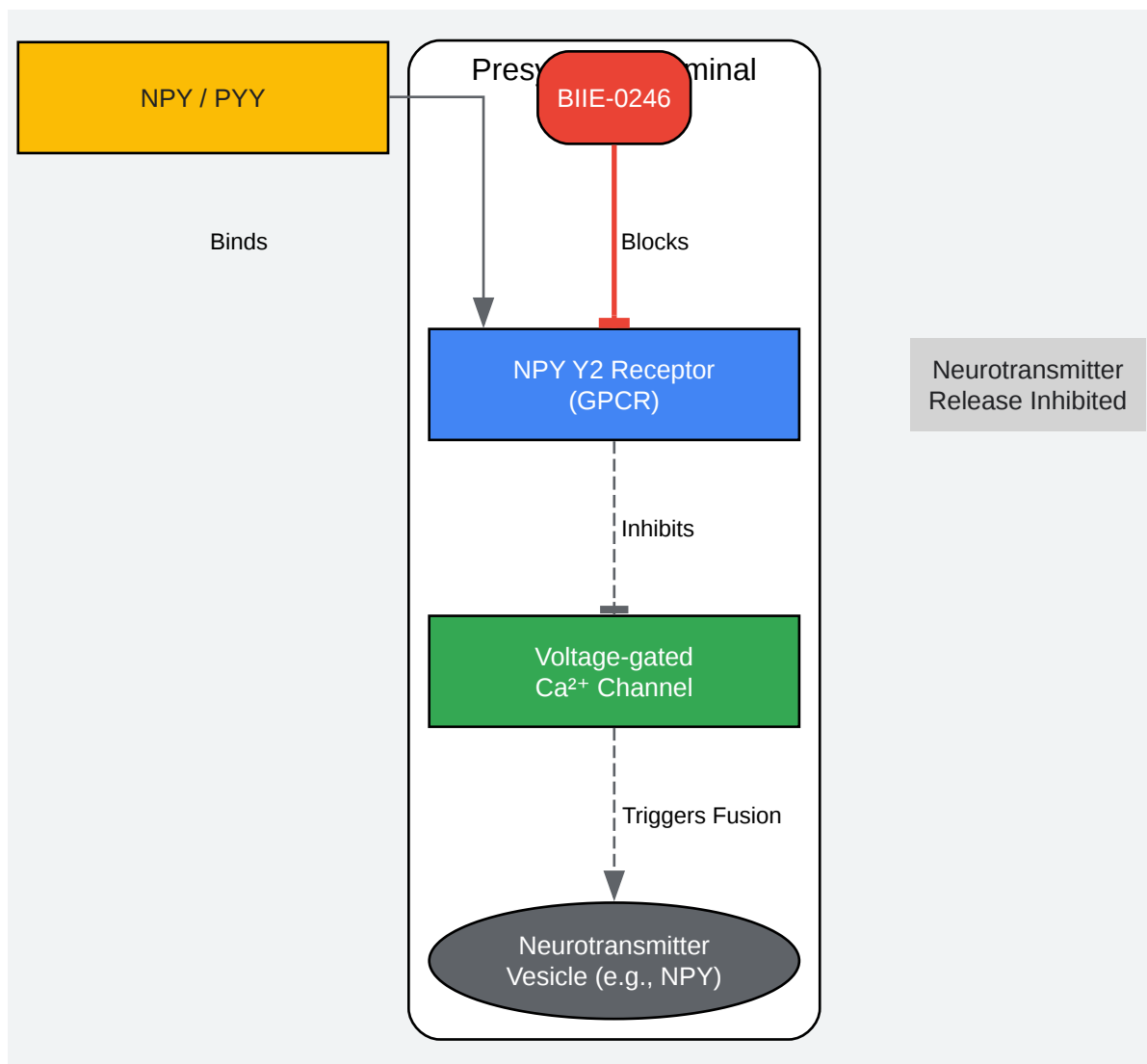
## Pharmacodynamics

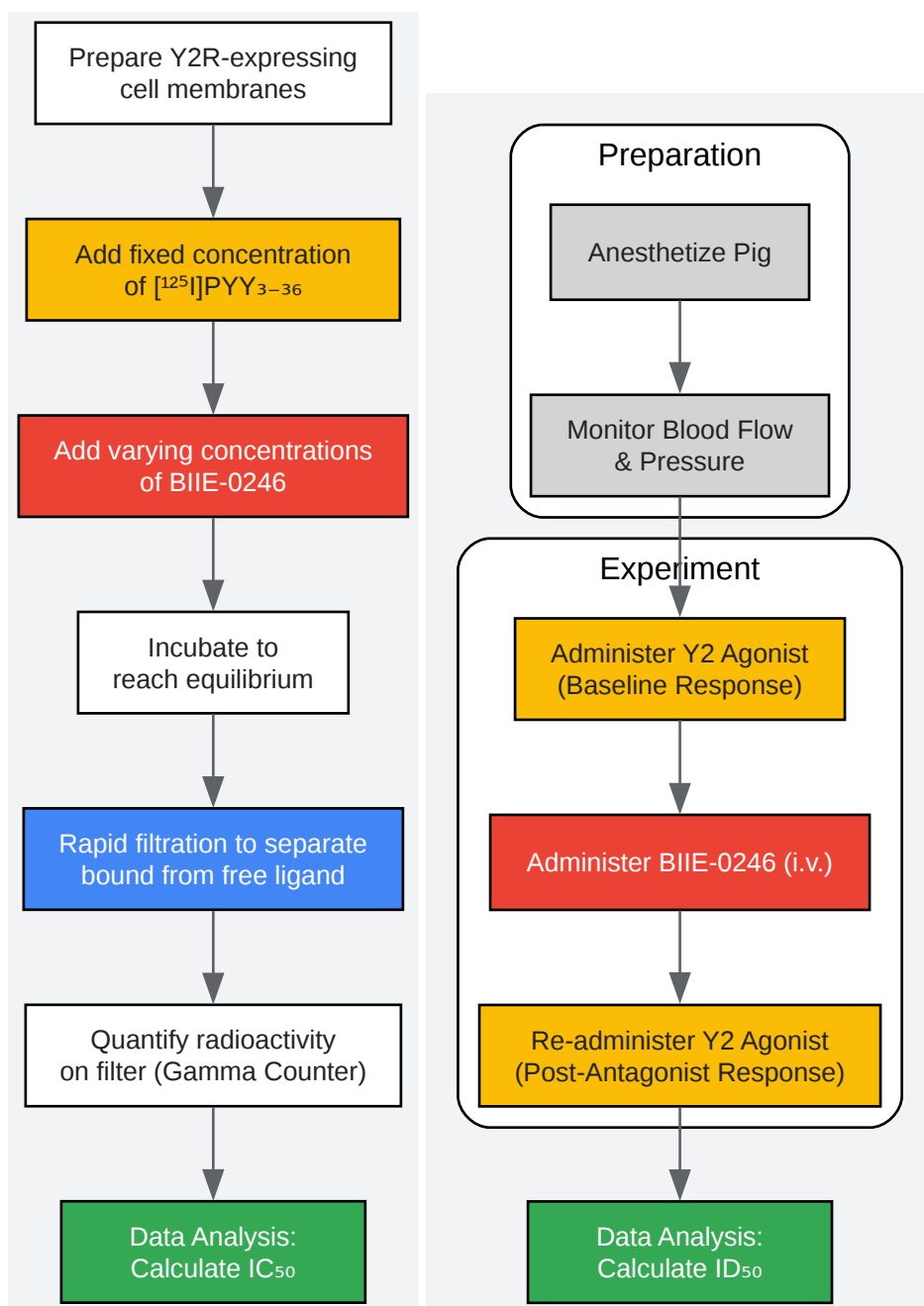
The pharmacodynamic profile of **BIIE-0246** is characterized by its high affinity and selectivity for the NPY Y2 receptor, where it acts as a competitive antagonist.

## Mechanism of Action

**BIIE-0246** functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3] The Y2 receptor is predominantly located on presynaptic neurons and functions as an autoreceptor that inhibits the release of neurotransmitters, including NPY itself.[3][4] By blocking the binding of endogenous agonists like NPY and Peptide YY (PYY), **BIIE-0246** prevents this feedback inhibition, which can lead to an enhanced release of

neurotransmitters.[4][5] This mechanism is crucial for its effects observed in studies related to appetite, anxiety, and synaptic plasticity.[6][7]





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